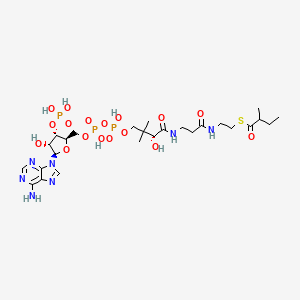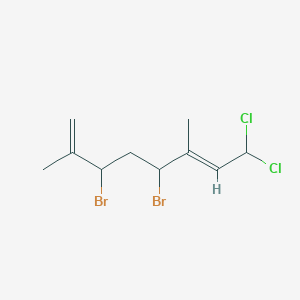
(+)-Condylocarpine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Condylocarpine is a natural product found in Tabernaemontana cymosa, Rhazya stricta, and other organisms with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Martin, Nakamura, Otte, and Overman (2011) reported the first enantioselective total syntheses of (+)-condylocarpine, highlighting its chemical synthesis process and potential for pharmaceutical applications (Martin et al., 2011).
Pharmacological Applications :
- Pilocarpine, a muscarinic receptor agonist related to condylocarpine, has been widely used to study various pharmacological effects and mechanisms. For example, Tsai, Chang, and Chang (2010) explored the effects of pilocarpine-induced status epilepticus on oxidative stress in developing animals, providing insights into seizure-induced brain injury and related neuropathophysiological mechanisms (Tsai et al., 2010).
Biological Studies and Mechanisms :
- El-Sayed, Choi, Frédérich, Roytrakul, and Verpoorte (2004) investigated the accumulation of alkaloids, including condylocarpine, in Catharanthus roseus cell suspension cultures. Their findings supported the hypothesis that stemmadenine is an intermediate in the pathway to catharanthine and tabersonine (El-Sayed et al., 2004).
Other Relevant Studies :
- Pronin, Wang, and Slepak (2017) examined the interaction of pilocarpine with muscarinic M3 receptor, revealing unexpected results that could contribute to understanding the pharmacology of condylocarpine-related compounds (Pronin et al., 2017).
Propriétés
Numéro CAS |
4939-81-5 |
|---|---|
Formule moléculaire |
C20H22N2O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
methyl (1S,11S,17R,18Z)-18-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h3-7,13,18,21H,8-11H2,1-2H3/b12-3-/t13-,18+,20+/m0/s1 |
Clé InChI |
BJAFGFIFFFKGKA-VHYXBIGDSA-N |
SMILES isomérique |
C/C=C\1/[C@@H]2CCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
SMILES |
CC=C1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
SMILES canonique |
CC=C1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
Synonymes |
isocondylocarpine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione](/img/structure/B1249570.png)











![3-(1-Hexyl-cyclopentyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B1249589.png)
